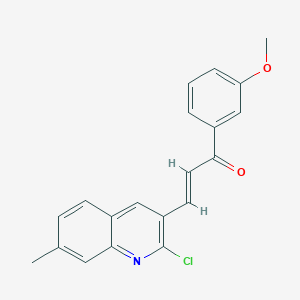![molecular formula C23H24N4O2S B2575527 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide CAS No. 894025-41-3](/img/structure/B2575527.png)
3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic .
Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .
科学的研究の応用
Antioxidant and Anticancer Activity
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives, related to the compound , have been investigated for their antioxidant and anticancer activities. These derivatives exhibit significant antioxidant activity, with some being 1.4 times more effective than ascorbic acid. Their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating cytotoxic effects, particularly against U-87. This suggests potential use in cancer research and treatment (Tumosienė et al., 2020).
Antiproliferative Activity
Thiazolo[3,2-b][1,2,4]triazoles, chemically similar to the compound of interest, have been synthesized and evaluated for antiproliferative activity. Among these, specific derivatives exhibited promising antiproliferative effects, suggesting their potential as therapeutic agents (Narayana et al., 2010).
Antibacterial Activity
Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to the compound , have been synthesized and tested for antibacterial activity. Some of these compounds showed good antibacterial activity against Rhizobium radiobacter, indicating potential application in the development of new antibacterial agents (Tumosienė et al., 2012).
Antimicrobial Activity
Studies on 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are chemically related, have shown significant antibacterial and antifungal activities. These compounds have reached levels of antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole, underlining their potential in antimicrobial research (Helal et al., 2013).
Anticonvulsant Activity
Thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their anticonvulsant activity. Specific compounds within this category exhibited promising anticonvulsant effects, highlighting their potential in the development of anticonvulsant therapies (Vijaya Raj & Narayana, 2006).
作用機序
While the specific mechanism of action for “3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide” is not available, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-4-3-5-18(14-16)22-25-23-27(26-22)19(15-30-23)12-13-24-21(28)11-8-17-6-9-20(29-2)10-7-17/h3-7,9-10,14-15H,8,11-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXDFZSIINVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B2575445.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)
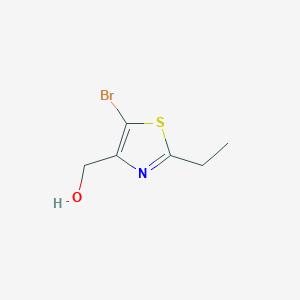
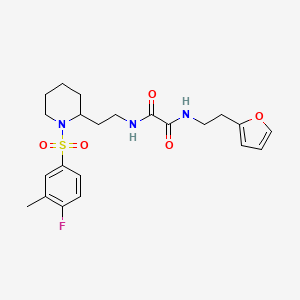
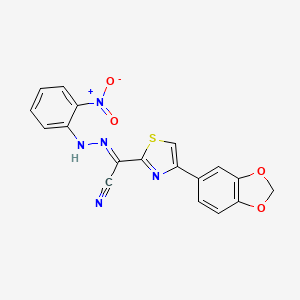
![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2575451.png)

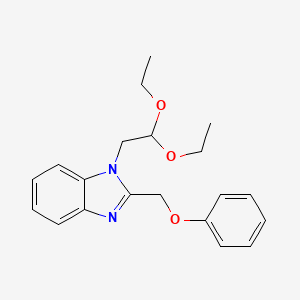
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2575458.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2575461.png)
![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)
